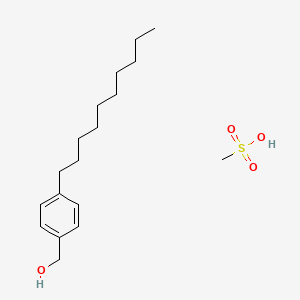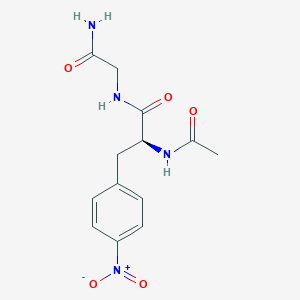![molecular formula C9H16BrNO4 B14583726 N-[(2-Bromoethoxy)carbonyl]-L-isoleucine CAS No. 61445-17-8](/img/structure/B14583726.png)
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is a chemical compound with the molecular formula C9H16BrNO4 It is a derivative of L-isoleucine, an essential amino acid, and contains a bromoethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine typically involves the reaction of L-isoleucine with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives are the primary products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in modifying proteins and peptides, which can help in understanding protein functions and interactions.
Medicine: Research is ongoing to explore its potential as a prodrug or a building block for drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-isoleucine involves its interaction with nucleophiles in biological systems. The bromoethoxycarbonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This modification can alter the activity or function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-valine
- N-[(2-Bromoethoxy)carbonyl]-L-leucine
Uniqueness
N-[(2-Bromoethoxy)carbonyl]-L-isoleucine is unique due to its specific structure, which combines the properties of L-isoleucine with the reactivity of the bromoethoxycarbonyl group. This combination allows for selective modifications and reactions that are not possible with other similar compounds. Its unique reactivity makes it a valuable tool in chemical synthesis and biological research .
Eigenschaften
CAS-Nummer |
61445-17-8 |
|---|---|
Molekularformel |
C9H16BrNO4 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
(2S,3S)-2-(2-bromoethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-3-6(2)7(8(12)13)11-9(14)15-5-4-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
InChI-Schlüssel |
MYURNRZQVVPYEZ-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCBr |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)




![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)


